rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans
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Overview
Description
rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans: is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the cyclopropyl ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans typically involves the difluoromethylation of cyclopropyl derivatives. One common method includes the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach allows for the late-stage introduction of the difluoromethyl group with good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable difluoromethylation processes. These methods may involve the use of metal-based catalysts to transfer the CF2H group to cyclopropyl substrates . The development of efficient and environmentally friendly difluoromethylation reagents has streamlined the industrial synthesis of such compounds.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, making it a useful tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile intermediates for the preparation of more complex fluorinated compounds.
Trifluoromethylated heterocycles: These are core moieties of various biologically active ingredients.
Uniqueness
rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol, trans is unique due to its combination of the difluoromethyl group and the cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
Properties
CAS No. |
1799405-33-6 |
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Molecular Formula |
C5H8F2O |
Molecular Weight |
122.11 g/mol |
IUPAC Name |
[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O/c6-5(7)4-1-3(4)2-8/h3-5,8H,1-2H2/t3-,4+/m0/s1 |
InChI Key |
RPIKLIIFMWGPPI-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)F)CO |
Canonical SMILES |
C1C(C1C(F)F)CO |
Purity |
95 |
Origin of Product |
United States |
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